1-Azido-4-nitro-2-(trifluoromethyl)benzene
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Overview
Description
1-Azido-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3N4O2 It is characterized by the presence of an azido group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process. One common method involves the nitration of 2-(trifluoromethyl)aniline to produce 2-(trifluoromethyl)-4-nitroaniline. This intermediate is then diazotized and subsequently treated with sodium azide to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and diazotization processes, followed by azidation. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in the presence of a copper catalyst for cycloaddition.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-Amino-4-nitro-2-(trifluoromethyl)benzene.
Substitution: Various triazole derivatives.
Oxidation: Oxidized derivatives of the benzene ring.
Scientific Research Applications
1-Azido-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-4-nitro-2-(trifluoromethyl)benzene involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of the azido group, which acts as a reactive site for nucleophilic attack. The nitro and trifluoromethyl groups influence the reactivity and stability of the compound, making it suitable for various applications .
Comparison with Similar Compounds
- 1-Azido-4-fluorobenzene
- 1-Azido-4-bromobenzene
- 1-Azido-2-(trifluoromethyl)benzene
- 4-Azidotoluene
- Azidobenzene
Comparison: 1-Azido-4-nitro-2-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and stability compared to other azido-substituted benzenes. The trifluoromethyl group imparts additional electron-withdrawing properties, making the compound more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H3F3N4O2 |
---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-azido-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(14(15)16)1-2-6(5)12-13-11/h1-3H |
InChI Key |
WZLSHTQKMGRTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N=[N+]=[N-] |
Origin of Product |
United States |
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